molecular formula C17H22N8O B10759178 7-Amino-2-Tert-Butyl-4-{[2-(1h-Imidazol-4-Yl)ethyl]amino}pyrido[2,3-D]pyrimidine-6-Carboxamide

7-Amino-2-Tert-Butyl-4-{[2-(1h-Imidazol-4-Yl)ethyl]amino}pyrido[2,3-D]pyrimidine-6-Carboxamide

Cat. No.: B10759178
M. Wt: 354.4 g/mol
InChI Key: XESUNWBIAADLPI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 7-amino-2-tert-butyl-4-{[2-(1H-imidazol-4-yl)ethyl]amino}pyrido[2,3-d]pyrimidine-6-carboxamide involves several steps. One common method includes the condensation of DMF-DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrido[2,3-d]pyrimidine ring system . This process is accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and further condensation reactions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include tert-butylhydroperoxide (TBHP) for oxidation and various reducing agents for reduction reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Properties

Molecular Formula

C17H22N8O

Molecular Weight

354.4 g/mol

IUPAC Name

7-amino-2-tert-butyl-4-[2-(1H-imidazol-5-yl)ethylamino]pyrido[2,3-d]pyrimidine-6-carboxamide

InChI

InChI=1S/C17H22N8O/c1-17(2,3)16-24-14(21-5-4-9-7-20-8-22-9)11-6-10(13(19)26)12(18)23-15(11)25-16/h6-8H,4-5H2,1-3H3,(H2,19,26)(H,20,22)(H3,18,21,23,24,25)

InChI Key

XESUNWBIAADLPI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC2=NC(=C(C=C2C(=N1)NCCC3=CN=CN3)C(=O)N)N

Origin of Product

United States

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